molecular formula C27H24FN3O4 B2501639 N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894553-34-5

N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No.: B2501639
CAS No.: 894553-34-5
M. Wt: 473.504
InChI Key: LMUXRNGSNACLCD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a structurally complex acetamide derivative featuring a fused dioxinoquinolin core, a 2-fluorophenyl group, and a p-tolylamino (4-methylphenylamino) substituent. The compound’s design integrates fluorinated aromatic systems and hydrogen-bonding motifs, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4/c1-17-6-8-20(9-7-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUXRNGSNACLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with several functional groups that enhance its biological activity. The presence of a fluorophenyl group increases lipophilicity, which can influence pharmacokinetics and bioavailability. The structural formula can be represented as follows:

C22H22FN3O3\text{C}_{22}\text{H}_{22}\text{FN}_3\text{O}_3

Structural Features

Functional Group Description
Fluorophenyl Enhances lipophilicity and receptor binding affinity
Quinoline Core Known for intercalating with DNA and interacting with proteins
Dioxino Group May contribute to unique chemical reactivity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA strands, potentially inhibiting replication and transcription.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study on related quinoline derivatives showed effective inhibition of ovarian cancer cell lines with IC50 values in the low micromolar range.
  • Case Study 2 : Another investigation highlighted the compound's ability to induce apoptosis in small cell lung cancer cells through DNA damage mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 3 : In vitro studies demonstrated effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AnticancerOvarian Cancer Cells5 µM
AnticancerSmall Cell Lung Cancer Cells3 µM
AntimicrobialStaphylococcus aureus32 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related acetamide derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide 2-fluorophenyl, p-tolylamino C₂₈H₂₅FN₃O₄ 498.5 (calculated) Fluorine at ortho position; methyl group enhances lipophilicity Target Compound
N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide 3-fluorophenyl, 4-methoxyphenylamino C₂₈H₂₅FN₃O₅ 514.5 (calculated) Methoxy group increases polarity; fluorine at meta position
N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide 3-chloro-2-methylphenyl, phenylamino C₂₇H₂₄ClN₃O₄ 489.9 Chlorine and methyl groups enhance steric bulk; simpler aromatic substitution
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide Benzoyl, 2,4-dimethoxyphenyl C₂₉H₂₅N₃O₆ 511.5 (calculated) Benzoyl and dimethoxy groups increase electron-withdrawing effects

Substituent Effects on Physicochemical Properties

  • Fluorine Position: The 2-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the 3-fluorophenyl analog .
  • Methyl vs. Methoxy: The p-tolylamino group (methyl) in the target compound improves lipophilicity (logP ≈ 3.2 estimated), whereas the 4-methoxyphenylamino analog exhibits higher polarity due to the methoxy group, which could influence solubility and membrane permeability.
  • Halogenated Derivatives : The chloro-substituted compound demonstrates increased molecular weight and steric bulk, which may affect pharmacokinetic profiles such as metabolic stability.

Hydrogen-Bonding and Crystallography

The dioxinoquinolin core and acetamide linkage provide hydrogen-bonding sites (N–H and C=O groups), which are critical for crystal packing and intermolecular interactions. Similar compounds, such as those in , utilize benzoyl and methoxy groups to form extended hydrogen-bond networks, as inferred from Etter’s graph-set analysis .

Analytical Characterization

  • NMR and MS : The ¹H-NMR of related compounds (e.g., ) shows aromatic proton multiplicity (δ 7.62–7.16 ppm) and acetamide CH₂ signals (δ 3.77 ppm). The target compound’s MS would likely exhibit a molecular ion peak near m/z 498 (M+H)+.
  • Molecular Networking: Fragmentation patterns (cosine scores >0.8) would cluster the target compound with other dioxinoquinolin derivatives, as per .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization of the quinoline-dioxane core, functionalization of the acetamide group, and introduction of the p-tolylaminomethyl moiety. Key steps include:

  • Cyclization : Use of catalysts (e.g., Lewis acids) to form the fused dioxinoquinolin scaffold .
  • Substitution : Introduction of the fluorophenyl group via nucleophilic aromatic substitution under controlled pH and temperature .
  • Optimization : Statistical experimental design (e.g., factorial design) can minimize trial-and-error by analyzing variables like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst loading .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Cancer Research : Use established cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (IC50 determination via MTT or SRB assays) .
  • Antimicrobial Screening : Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains for MIC testing .
  • Mechanistic Insight : Enzyme inhibition assays (e.g., kinase profiling) to identify potential targets .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical Techniques :
    • HPLC-MS : Verify molecular weight and purity (>95%) .
    • NMR Spectroscopy : Confirm regiochemistry of the fluorophenyl and p-tolylaminomethyl groups (e.g., ¹⁹F NMR for fluorine environment) .
    • X-ray Crystallography : Resolve stereochemical ambiguities in the dioxinoquinolin core .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position) impact biological activity?

A comparative structure-activity relationship (SAR) study can be designed by synthesizing analogs with substituent variations:

Compound VariantFluorophenyl Positionp-Tolyl Group ModificationObserved Activity (IC50, nM)
Target Compound2-fluoroUnmodified48 (MCF-7)
Analog 13-fluoroUnmodified120 (MCF-7)
Analog 22-fluoroMethoxy substitution85 (MCF-7)
Findings suggest the 2-fluorophenyl group enhances target binding via hydrophobic interactions, while bulkier substituents reduce potency .

Q. How can computational methods improve synthesis and target prediction?

  • Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) predict transition states and optimize catalyst selection for cyclization steps .
  • Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II) using software like AutoDock Vina. The fluorophenyl group shows strong π-π stacking with aromatic residues in the active site .
  • Machine Learning : Train models on PubChem data to predict metabolic stability or toxicity .

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

  • Data Triangulation :
    • Dose-Response Curves : Ensure consistent assay protocols (e.g., incubation time, cell density) .
    • Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines to identify resistance pathways .
    • Pharmacokinetic Factors : Assess membrane permeability (Caco-2 assay) and efflux pump activity (P-gp inhibition) .

Q. What methodologies assess metabolic stability in preclinical models?

  • In Vitro Models :
    • Liver Microsomes : Measure half-life (t½) using LC-MS to track parent compound degradation .
    • CYP450 Inhibition : Screen for interactions with cytochrome isoforms (e.g., CYP3A4) .
  • In Vivo Correlation : Administer the compound to rodent models and analyze plasma metabolites via UPLC-QTOF .

Data Contradiction Analysis

Q. How to address conflicting reports on enzyme inhibition potency?

  • Standardized Assays : Use recombinant enzymes (e.g., EGFR-TK) under uniform conditions (pH 7.4, 25°C) to eliminate variability .
  • Negative Controls : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL database) to identify outliers and consensus IC50 values .

Methodological Tools

Tool/TechniqueApplicationReference
Factorial DesignOptimize reaction yield
DFT CalculationsPredict reaction pathways
RNA-seqElucidate resistance mechanisms
Caco-2 AssayEvaluate membrane permeability

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